N6022

Catalog No.
S548863
CAS No.
1208315-24-5
M.F
C24H22N4O3
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6022

CAS Number

1208315-24-5

Product Name

N6022

IUPAC Name

3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C24H22N4O3/c1-16-14-18(24(25)31)4-9-21(16)28-20(8-11-23(29)30)7-10-22(28)17-2-5-19(6-3-17)27-13-12-26-15-27/h2-7,9-10,12-15H,8,11H2,1H3,(H2,25,31)(H,29,30)

InChI Key

YVPGZQLRPAGKLA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

N6022; N-6022; N 6022.

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)N2C(=CC=C2C3=CC=C(C=C3)N4C=CN=C4)CCC(=O)O

The exact mass of the compound 3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid is 414.16919 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N6022 (CAS: 1208315-24-5) is a first-in-class, fully reversible small-molecule inhibitor of S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5) [1]. By selectively inhibiting GSNOR with an IC50 of 8 nM, N6022 prevents the breakdown of S-nitrosoglutathione (GSNO), thereby modulating endogenous nitric oxide (NO) homeostasis [2]. For scientific procurement, N6022 serves as a highly validated reference compound for acute respiratory and inflammatory preclinical models, offering a characterized structural profile for investigating nitrosative biology.

Substituting N6022 with generic alcohol dehydrogenase (ADH) inhibitors or early-stage tool compounds routinely fails due to the high structural homology across the ADH enzyme family, which leads to off-target metabolic disruption [1]. Generic inhibitors often block ADH IB and ADH II, interfering with standard short-chain alcohol metabolism and confounding in vivo toxicity data. Furthermore, while later-generation GSNOR inhibitors like N91115 (Cavosonstat) are optimized for oral bioavailability and systemic chronic dosing, N6022 was explicitly designed with low oral bioavailability to maximize efficacy via intravenous and inhaled delivery routes[2]. Using an oral-optimized analog in acute, localized airway hyperresponsiveness assays will result in incorrect pharmacokinetic distribution and compromised efficacy readouts.

Target Selectivity Against Off-Target Alcohol Dehydrogenases

N6022 demonstrates quantifiable selectivity for GSNOR (ADH class III) over other alcohol dehydrogenase family members. In comparative biochemical assays, N6022 exhibited an IC50 of 8 nM against GSNOR, while showing reduced potency against ADH IB (IC50 = 21 μM) and ADH II (IC50 = 67 μM) [1]. This >1000-fold selectivity margin prevents the disruption of standard ethanol and short-chain alcohol metabolism.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data8 nM (GSNOR)
Comparator Or BaselineADH IB (21,000 nM) and ADH II (67,000 nM)
Quantified Difference>1000-fold selectivity for GSNOR
ConditionsIn vitro biochemical assay using GSNO and ethanol substrates

Procuring a highly selective inhibitor prevents confounding metabolic off-target effects in complex cellular assays involving alcohol dehydrogenases.

Delivery Route Optimization for Acute Respiratory Models

While later-generation GSNOR inhibitors like N91115 (Cavosonstat) were developed specifically for high oral bioavailability in chronic dosing, N6022 was structurally optimized for intravenous and inhaled delivery routes due to its inherently low oral bioavailability [1]. In preclinical asthma models, a single IV dose of N6022 at 0.01 mg/kg was sufficient to significantly attenuate methacholine-induced bronchoconstriction, demonstrating high potency when delivered systemically or locally [2].

Evidence DimensionOptimal Administration Route and Efficacy Threshold
Target Compound DataIV or Inhaled (Efficacious at ≥0.01 mg/kg IV)
Comparator Or BaselineN91115 (Optimized for oral bioavailability)
Quantified DifferenceDivergent pharmacokinetic optimization (localized/IV vs. systemic oral)
ConditionsMurine ovalbumin (OVA)-induced asthma model

Buyers designing acute, localized respiratory assays or IV-dosed preclinical models should select N6022 over oral-optimized analogs like N91115.

Solubility Profile and Co-Solvent Formulation Requirements

N6022 is a lipophilic pyrrole-based compound that is practically insoluble in aqueous buffers (<0.1 mg/mL) but exhibits robust solubility in organic solvents, reaching up to 25 mg/mL in anhydrous DMSO . For in vivo applications, N6022 requires a structured co-solvent system (e.g., DMSO, PEG300, and Tween-80) to prevent precipitation, though it can remain stable in serum solutions up to 5 mg/mL.

Evidence DimensionMaximum Solubility
Target Compound Data25 mg/mL in anhydrous DMSO; 5 mg/mL in serum
Comparator Or BaselineAqueous buffers (<0.1 mg/mL)
Quantified Difference>250-fold increase in solubility using DMSO vs. water
ConditionsStandard laboratory formulation conditions at room temperature

Understanding the strict requirement for anhydrous DMSO and co-solvents ensures buyers procure the necessary excipients to avoid costly in vivo formulation failures.

Tight-Binding Kinetics and Assay Reproducibility

In standard biochemical assays, N6022 acts as a tight-binding inhibitor because its IC50 (8 nM) approaches the active enzyme concentration (e.g., 11-12.6 nM) [1]. Unlike standard competitive inhibitors where enzyme concentration is negligible compared to inhibitor concentration, N6022's tight-binding nature requires researchers to account for bisubstrate kinetics (NAD+/NADH) and exact enzyme molarity to ensure reproducible IC50 calculations across different laboratory setups [1].

Evidence DimensionInhibitor-to-Enzyme Ratio at IC50
Target Compound DataIC50 (8 nM) ≈ Active Enzyme Concentration (11 nM)
Comparator Or BaselineStandard Michaelis-Menten inhibitors (IC50 >> Enzyme Concentration)
Quantified DifferenceRequires tight-binding kinetic models rather than standard steady-state assumptions
ConditionsGSNO reduction assay with 0.5 μg/mL GSNOR

Procurement of N6022 for high-throughput screening requires assay developers to adapt their kinetic models, ensuring lot-to-lot reproducibility in potency validation.

Acute Airway Hyperresponsiveness Assays

Directly following from its optimization for intravenous and inhaled delivery [1], N6022 is a primary choice for acute asthma and chronic obstructive pulmonary disease (COPD) models. Its ability to act rapidly at doses as low as 0.01 mg/kg IV makes it highly suitable for nebulizer or injection-based preclinical studies where oral dosing is too slow or systemically undesirable.

S-Nitrosylation and NO Homeostasis Profiling

Due to its >1000-fold selectivity for GSNOR over ADH IB and ADH II [2], N6022 is recommended for cellular assays mapping protein S-nitrosylation. It allows researchers to artificially elevate intracellular S-nitrosoglutathione (GSNO) levels without triggering off-target toxicity or disrupting primary alcohol metabolism.

Co-Solvent Formulation Development for Lipophilic Therapeutics

Because N6022 requires complex co-solvent systems (e.g., DMSO/PEG300/Tween-80) to overcome its <0.1 mg/mL aqueous solubility, it serves as an excellent benchmark compound for pharmaceutical formulation teams developing novel delivery vehicles for highly lipophilic, pyrrole-based active pharmaceutical ingredients (APIs).

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

414.16919058 Da

Monoisotopic Mass

414.16919058 Da

Heavy Atom Count

31

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

80LIU5P95D

Wikipedia

N-6022

Dates

Last modified: 08-15-2023
1: Blonder JP, Mutka SC, Sun X, Qiu J, Green LH, Mehra NK, Boyanapalli R, Suniga M, Look K, Delany C, Richards JP, Looker D, Scoggin C, Rosenthal GJ. Pharmacologic inhibition of S-nitrosoglutathione reductase protects against experimental asthma in BALB/c mice through attenuation of both bronchoconstriction and inflammation. BMC Pulm Med. 2014 Jan 10;14:3. doi: 10.1186/1471-2466-14-3. PubMed PMID: 24405692; PubMed Central PMCID: PMC3893392.
2: Sun X, Qiu J, Strong SA, Green LS, Wasley JW, Blonder JP, Colagiovanni DB, Stout AM, Mutka SC, Richards JP, Rosenthal GJ. Structure-activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: carboxamide modification. Bioorg Med Chem Lett. 2012 Mar 15;22(6):2338-42. doi: 10.1016/j.bmcl.2012.01.047. Epub 2012 Feb 2. PubMed PMID: 22342142.
3: Green LS, Chun LE, Patton AK, Sun X, Rosenthal GJ, Richards JP. Mechanism of inhibition for N6022, a first-in-class drug targeting S-nitrosoglutathione reductase. Biochemistry. 2012 Mar 13;51(10):2157-68. doi: 10.1021/bi201785u. Epub 2012 Feb 28. PubMed PMID: 22335564.
4: Colagiovanni DB, Drolet DW, Langlois-Forget E, Piché MP, Looker D, Rosenthal GJ. A nonclinical safety and pharmacokinetic evaluation of N6022: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma. Regul Toxicol Pharmacol. 2012 Feb;62(1):115-24. doi: 10.1016/j.yrtph.2011.12.012. Epub 2011 Dec 24. PubMed PMID: 22210450.
5: Sun X, Qiu J, Strong SA, Green LS, Wasley JW, Blonder JP, Colagiovanni DB, Mutka SC, Stout AM, Richards JP, Rosenthal GJ. Discovery of potent and novel S-nitrosoglutathione reductase inhibitors devoid of cytochrome P450 activities. Bioorg Med Chem Lett. 2011 Oct 1;21(19):5849-53. doi: 10.1016/j.bmcl.2011.07.103. Epub 2011 Aug 3. PubMed PMID: 21855338.
6: Sun X, Qiu J, Strong SA, Green LS, Wasley JW, Colagiovanni DB, Mutka SC, Blonder JP, Stout AM, Richards JP, Chun L, Rosenthal GJ. Structure-activity relationships of pyrrole based S-nitrosoglutathione reductase inhibitors: pyrrole regioisomers and propionic acid replacement. Bioorg Med Chem Lett. 2011 Jun 15;21(12):3671-5. doi: 10.1016/j.bmcl.2011.04.086. Epub 2011 Apr 24. PubMed PMID: 21570838.

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